碘酸铜

描述

Synthesis Analysis

Copper iodate can be synthesized through different chemical reactions. One common method involves the reaction of copper(II) salt with an iodate source in an aqueous solution. This process may include the direct reaction of elements in toluene or the reaction of iodide with a copper(II) salt, leading to the formation of copper(I) iodide as an intermediate product. This copper(I) iodide then undergoes further reactions to form copper iodate (Margolis, Schaeffer, & Yoder, 2001).

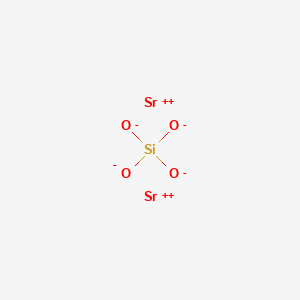

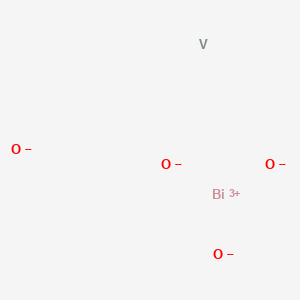

Molecular Structure Analysis

The molecular structure of copper iodate and its derivatives can vary significantly. For instance, studies have shown that copper(I) iodide can form complexes with different geometries, depending on the ligands present. These complexes can exhibit tetrahedral or trigonal planar geometries, indicating the versatility of copper iodate's chemical structure. Moreover, the crystal structure of copper(I) iodide derivatives, such as those formed with bis(diphenylphosphino)methane, reveals a centrosymmetric core with mixed tetrahedral and trigonal geometries, highlighting the structural diversity of copper iodate compounds (Camus, Nardin, & Randaccio, 1975).

Chemical Reactions and Properties

Copper iodate participates in various chemical reactions, including catalyzed aerobic oxidative CN and CS bond formations through CH activation. These reactions are significant for synthesizing functionalized imidazo[1,2‐a]pyridines, demonstrating copper iodate's role in facilitating complex chemical transformations (Mohan, Rao, Ravi, & Adimurthy, 2014).

科学研究应用

Crystallography

- Field : Crystallography

- Application : Copper Iodate is used in the growth of crystals . These crystals are important in various scientific and industrial applications.

- Method : The crystal growth process involves a gel method . The Copper Iodate is mixed with a gel and allowed to grow over time.

- Results : The resulting Copper Iodate crystals have unique thermal characteristics .

Material Science

- Field : Material Science

- Application : Copper Iodate is used in the synthesis of new materials . For example, it is used in the creation of barium copper iodate .

- Method : The synthesis process involves mixing Copper Iodate with other compounds under specific conditions .

- Results : The resulting material, barium copper iodate, has a unique crystal structure .

Geochemistry

- Field : Geochemistry

- Application : Copper Iodate has been found in natural geological formations .

- Method : The identification of Copper Iodate in these formations is done through microscopic and Raman spectroscopic studies .

- Results : The presence of Copper Iodate in these formations provides insights into the geological processes that formed them .

Energetic Applications

- Field : Energetic Materials

- Application : Copper Iodate has been shown to be a strong oxidizer when combined with aluminum fuel particles for energy generating applications .

- Method : One method to produce metal iodates in situ is by using metal oxides and an energetic salt: aluminum iodate hexahydrate .

- Results : The thermal stability and reactivity of the mixture were investigated, and it was found that exothermic reactions transform metal oxides into more stable metal iodates .

Iodometric Analysis

- Field : Analytical Chemistry

- Application : Copper Iodate can be used in iodometric analysis, a type of indirect titration .

- Method : The iodine formed in the reaction between iodide ion and an oxidizing agent is measured. The amount of standard sodium thiosulfate solution required to titrate the liberated iodine is then equivalent to the amount of oxidizing agent .

- Results : Iodometric methods can be used for the quantitative determination of strong oxidizing agents such as potassium dichromate, permanganate, hydrogen peroxide, cupric ion and oxygen .

Redox Reactions

- Field : Chemistry

- Application : Copper Iodate can participate in redox reactions .

- Method : This involves a typical iodate-iodide redox reaction .

- Results : The presence of Copper Iodate makes the reaction more complicated since it can also be reduced to give Copper Iodide .

Biocidal Applications

- Field : Energetic Materials

- Application : Copper Iodate has been shown to be effective for neutralizing spore-forming bacteria by generating iodine gas as a long-lived bactericide .

- Method : One method to produce metal iodates in situ is by using metal oxides and an energetic salt: aluminum iodate hexahydrate .

- Results : The thermal stability and reactivity of the mixture were investigated, and it was found that exothermic reactions transform metal oxides into more stable metal iodates .

Combustion Performance

- Field : Energetic Materials

- Application : Copper Iodate-based aluminized electrospray-assembled nanocomposites have been used in combustion and biocidal performance .

- Method : The traditional approach to create a nanocomposite thermite is by physical mixing .

- Results : These microparticle-assembled nanocomposites show significantly improved reactivity .

Thermal Characterizations

安全和危害

未来方向

Ongoing research into stabilizing the compound could broaden its potential applications. For example, the field of materials science and engineering is keenly interested in the properties of copper compounds, and modifications to the chemical makeup of Copper (II) iodide could lead to innovations in this sphere .

属性

IUPAC Name |

copper;diiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVVIWYEOKVOFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

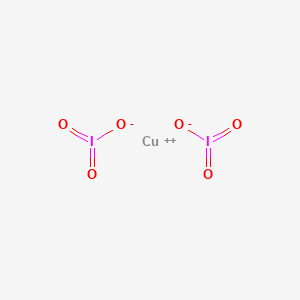

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(IO3)2, CuI2O6 | |

| Record name | copper(II) iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430942 | |

| Record name | Copper(2+) diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper iodate | |

CAS RN |

13454-89-2 | |

| Record name | Copper(2+) diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)